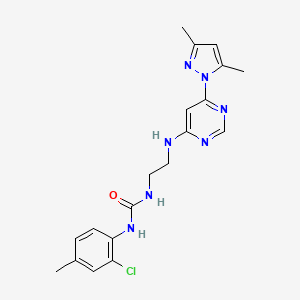
1-(2-chloro-4-methylphenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloro-4-methylphenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C19H22ClN7O and its molecular weight is 399.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-chloro-4-methylphenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapy. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical formula for this compound is C22H23ClN4O. The structure includes a chloro-substituted aromatic ring, a pyrazole moiety, and a pyrimidine derivative, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds containing pyrazole and pyrimidine structures exhibit a wide range of biological effects, including anti-inflammatory and anticancer properties. The specific compound has shown promising results in various assays:
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- Wei et al. reported that pyrazole compounds can inhibit the growth of cancer cell lines such as A549 with IC50 values around 26 µM .
- Li et al. demonstrated that specific derivatives exhibited significant efficacy against HCT116 and MCF-7 cell lines with IC50 values of 0.39 ± 0.06 µM and 0.46 ± 0.04 µM respectively .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole-based compounds are well-documented:
- A review indicated that certain pyrazole derivatives have shown COX-2 inhibitory activity with IC50 values ranging from 0.034 to 0.052 µM, outperforming traditional NSAIDs like celecoxib .
- Compounds derived from the pyrazole scaffold have also been investigated for their ability to reduce edema in vivo, demonstrating significant anti-inflammatory effects .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Kinase Inhibition : Many pyrazole derivatives act as inhibitors of key kinases involved in cancer progression, such as Aurora-A kinase.
- COX Inhibition : The anti-inflammatory effects are largely attributed to the inhibition of cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response.
Case Studies and Research Findings
| Study | Compound Tested | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|---|
| Wei et al. | Pyrazole Derivative | A549 | 26 | Anticancer |
| Li et al. | Pyrazole Derivative | HCT116 | 0.39 ± 0.06 | Anticancer |
| Li et al. | Pyrazole Derivative | MCF-7 | 0.46 ± 0.04 | Anticancer |
| MDPI Review | Various Pyrazoles | COX Inhibition | 0.034 - 0.052 | Anti-inflammatory |
属性
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN7O/c1-12-4-5-16(15(20)8-12)25-19(28)22-7-6-21-17-10-18(24-11-23-17)27-14(3)9-13(2)26-27/h4-5,8-11H,6-7H2,1-3H3,(H,21,23,24)(H2,22,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYJQXQQFCIVNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCCNC2=CC(=NC=N2)N3C(=CC(=N3)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













